

(1H-Benzimidazol-2-yl)-acetic acid ethyl ester

molecular weight

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Compound of Interest

Compound Name: (1H-Benzimidazol-2-yl)-acetic acid ethyl ester

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An In-depth Technical Guide to **(1H-Benzimidazol-2-yl)-acetic acid ethyl ester**: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.^{[1][2]} This heterocyclic aromatic compound, formed by the fusion of benzene and imidazole, is present in numerous clinically significant drugs, including the proton-pump inhibitor omeprazole and the antihypertensive telmisartan.^[1] **(1H-Benzimidazol-2-yl)-acetic acid ethyl ester**, a key derivative, serves as a highly versatile starting material and building block for the synthesis of more complex, biologically active molecules. Its unique structure, featuring a reactive methylene group, an ester functional group, and the benzimidazole core, provides multiple avenues for chemical modification.

This guide offers a comprehensive technical overview of **(1H-Benzimidazol-2-yl)-acetic acid ethyl ester** for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, provides validated protocols for its synthesis and purification, explores its chemical reactivity, and discusses its applications as a precursor in the development of novel therapeutic agents.

Physicochemical Properties and Molecular Structure

(1H-Benzimidazol-2-yl)-acetic acid ethyl ester is a stable, solid organic compound at room temperature. Its core identity is defined by a molecular formula of $C_{11}H_{12}N_2O_2$ and a precise molecular weight that is fundamental for all quantitative experimental work.[\[3\]](#)[\[4\]](#)

Core Data Summary

A summary of the essential physicochemical and identifying information for the compound is presented below.

Property	Value	Source
Molecular Weight	204.22 g/mol	PubChem [3]
Molecular Formula	$C_{11}H_{12}N_2O_2$	PubChem [3]
IUPAC Name	ethyl 2-(1H-benzimidazol-2-yl)acetate	PubChem [3]
CAS Number	14741-71-0	Sigma-Aldrich, PubChem [3]
Appearance	Solid	Sigma-Aldrich
Purity	≥98% (Typical Commercial Grade)	Sigma-Aldrich, SCBT [4]

Spectroscopic Characterization

Structural elucidation and purity confirmation rely on standard spectroscopic techniques. The expected spectral features are critical for researchers to verify the successful synthesis and integrity of the compound.

- 1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methylene bridge protons, and multiplets for the four aromatic protons on the benzene ring. The N-H proton of the imidazole ring will typically appear as a broad singlet.[\[5\]](#)

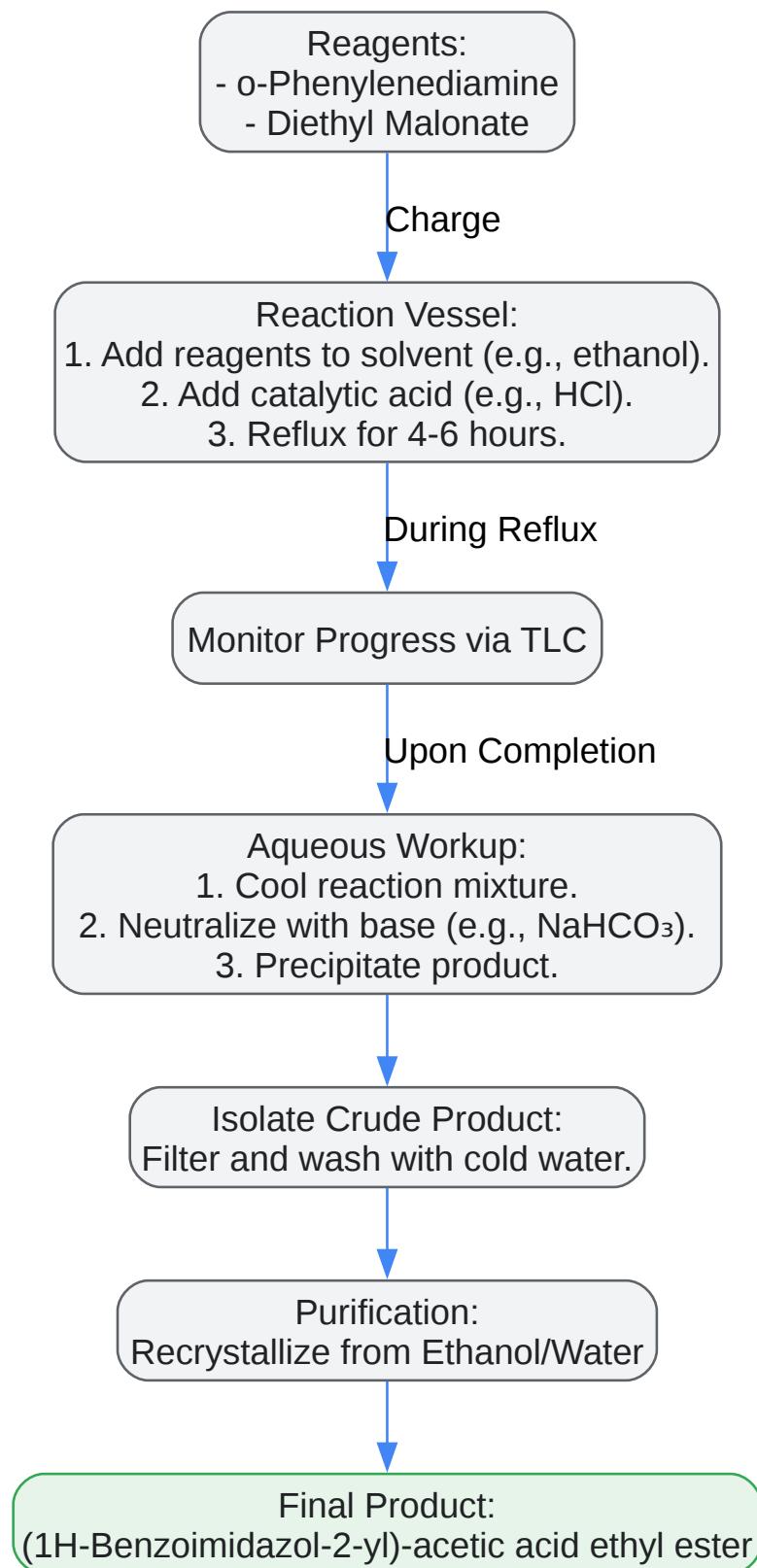
- ^{13}C NMR Spectroscopy: The carbon spectrum will display distinct signals for the carbonyl carbon of the ester, the aliphatic carbons of the ethyl group and methylene bridge, and the aromatic carbons of the benzimidazole core.[5]
- FT-IR Spectroscopy: Key infrared absorption bands will confirm the presence of functional groups: a strong C=O stretching vibration for the ester, N-H stretching for the imidazole, C-H stretching for aromatic and aliphatic groups, and C=C/C=N stretching within the heterocyclic ring system.[6]
- Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M^+) corresponding to the molecular weight of the compound, aiding in its definitive identification.

Synthesis and Purification Workflow

The most common and efficient synthesis of **(1H-Benzimidazol-2-yl)-acetic acid ethyl ester** involves the Phillips-Ladenburg condensation reaction. This method relies on the cyclocondensation of o-phenylenediamine with a suitable dicarbonyl compound, in this case, a derivative of malonic acid.

Synthesis Reaction Pathway

The logical flow for the synthesis is outlined below, starting from commercially available reagents and proceeding through the key condensation and workup steps.

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Caption: Synthesis workflow for **(1H-Benzimidazol-2-yl)-acetic acid ethyl ester**.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The success of each step is confirmed by observable outcomes (e.g., precipitation, dissolution) before proceeding to the next.

Materials:

- o-Phenylenediamine
- Diethyl malonate
- 4M Hydrochloric acid (HCl) in dioxane or concentrated HCl
- Saturated sodium bicarbonate (NaHCO_3) solution
- Ethanol
- Deionized water

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in ethanol.
- Reagent Addition: To the stirred solution, add diethyl malonate (1.1 equivalents). A slight exotherm may be observed.
- Catalysis and Reflux: Add a catalytic amount of 4M HCl. The causality here is that the acid protonates the carbonyl oxygen of the malonate, making it more electrophilic and facilitating the nucleophilic attack by the amine groups of the o-phenylenediamine. Heat the mixture to reflux and maintain for 4-6 hours.^[7]
- Reaction Monitoring (Trustworthiness Check): Monitor the reaction's progress by thin-layer chromatography (TLC) using a mobile phase such as ethyl acetate/hexane. The disappearance of the o-phenylenediamine spot indicates the reaction is nearing completion.
- Product Precipitation: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice-cold water. Then, carefully neutralize the mixture by adding saturated

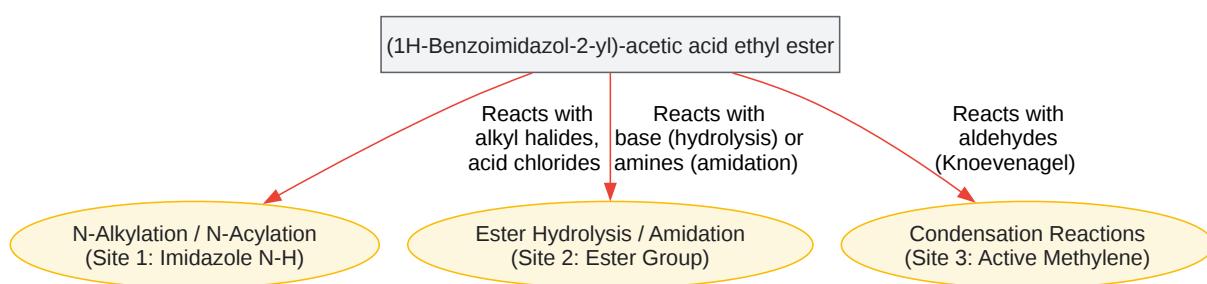
NaHCO_3 solution dropwise until effervescence ceases and the pH is $\sim 7\text{-}8$. The crude product should precipitate as a solid.

- Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts and then with a small amount of cold ethanol to remove highly soluble impurities.
- Purification: The key to obtaining a high-purity product is recrystallization.^[1] Dissolve the crude solid in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and then hot-filtered. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
- Drying and Characterization: Dry the final product under vacuum. Confirm its identity and purity using melting point analysis and the spectroscopic methods described in Section 1.2.

Chemical Reactivity and Derivatization Potential

The title compound is a valuable scaffold precisely because it possesses multiple reactive sites that can be selectively targeted for further molecular elaboration. Understanding this reactivity is crucial for its use in drug discovery campaigns.

Key Reactive Sites



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Caption: Key reactive sites for derivatization of the title compound.

- Site 1 (Imidazole N-H): The acidic proton on the imidazole nitrogen can be removed by a base, allowing for N-alkylation or N-acylation reactions. This is a common strategy to introduce diverse substituents and modulate the compound's pharmacokinetic properties.[\[7\]](#)
- Site 2 (Ester Group): The ethyl ester is susceptible to nucleophilic attack. It can be easily hydrolyzed under basic conditions to form the corresponding carboxylic acid, (1H-Benzimidazol-2-yl)-acetic acid.[\[7\]](#)[\[8\]](#) This acid can then be coupled with various amines to form amides, significantly expanding the accessible chemical space. The ester can also be directly converted to hydrazides by reacting with hydrazine hydrate.[\[9\]](#)
- Site 3 (Active Methylene): The methylene bridge is flanked by the electron-withdrawing benzimidazole ring and the ester group, making its protons acidic. This "active methylene" group can participate in base-catalyzed condensation reactions, such as the Knoevenagel condensation with aldehydes, to form new carbon-carbon bonds.[\[7\]](#)

Applications in Research and Drug Development

The primary value of **(1H-Benzimidazol-2-yl)-acetic acid ethyl ester** lies in its role as a precursor for compounds with potential therapeutic benefits. The benzimidazole core is associated with a wide spectrum of biological activities.

Scaffold for Bioactive Agents

Derivatives synthesized from this starting material have been investigated for a range of pharmacological effects:

- Antimicrobial Agents: The benzimidazole nucleus is a common feature in antimicrobial compounds. Novel derivatives have shown activity against various bacterial and fungal strains.[\[2\]](#)[\[5\]](#) For instance, benzimidazole-thiazinone derivatives have demonstrated inhibitory effects against *Pseudomonas aeruginosa* and *Escherichia coli*.[\[5\]](#)
- Anti-inflammatory Activity: By modifying the core structure, researchers have developed compounds with significant anti-inflammatory properties, often evaluated using models like carrageenan-induced paw edema in rats.[\[1\]](#)

- **Anticancer Agents:** The structural versatility of the benzimidazole scaffold allows for the design of molecules that can interfere with cancer cell proliferation. Numerous benzimidazole-based compounds have been screened against various cancer cell lines, showing promising cytotoxic activity.[\[10\]](#)

Case Study: Synthesis of Acetohydrazide Derivatives

A prime example of its utility is the synthesis of acetohydrazide derivatives, which are themselves versatile intermediates.

Protocol: Synthesis of (1H-Benzimidazol-2-yl)-acetohydrazide

- **Reaction:** Dissolve **(1H-Benzimidazol-2-yl)-acetic acid ethyl ester** (1 equivalent) in ethanol.
- **Nucleophilic Substitution:** Add hydrazine hydrate (3-5 equivalents) to the solution.
- **Reflux:** Heat the mixture to reflux for 8-12 hours. The hydrazine nucleophilically attacks the ester carbonyl, displacing ethanol and forming the more stable hydrazide.
- **Isolation:** Cool the reaction mixture. The product, being less soluble, will often precipitate. It can be collected by filtration and recrystallized to high purity.

This resulting acetohydrazide can be further reacted with aldehydes, ketones, or isocyanates to generate a large library of diverse chemical entities for high-throughput screening in drug discovery programs.[\[9\]](#)

Safety and Handling

As a laboratory chemical, **(1H-Benzimidazol-2-yl)-acetic acid ethyl ester** requires careful handling.

- **Hazards:** The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[\[3\]](#)[\[11\]](#)
- **Personal Protective Equipment (PPE):** Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[\[12\]](#)[\[13\]](#)

- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area, away from strong oxidizing agents.[14]

Conclusion

(1H-Benzimidazol-2-yl)-acetic acid ethyl ester is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry and materials science. With a well-defined molecular weight of 204.22 g/mol and a rich, predictable reactivity, it provides a reliable and versatile platform for constructing novel molecular architectures.[3] Its straightforward synthesis and the multiple reactive handles it possesses empower researchers to systematically explore chemical space in the quest for new therapeutic agents. This guide has provided the core technical knowledge—from fundamental properties and synthesis to reactivity and application—necessary for its effective and safe utilization in a modern research environment.

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